N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide
Description
N-((4-(4-Ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a 1,2,4-triazole derivative characterized by a thioether linkage, substituted benzamide, and indolinone moieties. Its core structure includes a 1,2,4-triazole ring substituted at the 3-position with a 3-methoxybenzamide group and at the 4- and 5-positions with a 4-ethoxyphenyl group and a 2-(indolin-1-yl)-2-oxoethylthio side chain, respectively.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O4S/c1-3-38-23-13-11-22(12-14-23)34-26(18-30-28(36)21-8-6-9-24(17-21)37-2)31-32-29(34)39-19-27(35)33-16-15-20-7-4-5-10-25(20)33/h4-14,17H,3,15-16,18-19H2,1-2H3,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQVHUGPEYMQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on available literature, including structure-activity relationships (SAR), in vitro studies, and potential mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring which is known for its diverse biological activities.
- An indoline moiety that may contribute to its cytotoxic properties.
- Ethoxy and methoxy substituents that can influence its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its anticancer properties and mechanism of action.
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent:
- Cytotoxicity Assays : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have a GI50 value (the concentration required to inhibit cell growth by 50%) in the micromolar range against specific cancer cell lines such as MCF-7 (breast cancer) and TC32 (Ewing sarcoma) cells .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key proteins involved in cell proliferation and survival pathways. Similar compounds with triazole structures have been shown to interact with targets such as Bcl-2, a protein that regulates apoptosis .
- Structure–Activity Relationship (SAR) : Studies indicate that modifications to the ethoxy and methoxy groups can significantly alter the compound's biological activity. For example, the presence of electron-donating groups enhances activity, while electron-withdrawing groups may reduce it .
Inhibition Studies
Inhibition studies have revealed that this compound exhibits dual inhibitory effects against various enzymes implicated in cancer progression:
| Enzyme | IC50 Value (μM) | Effect |
|---|---|---|
| AChE | 10.4 | Moderate inhibition |
| BChE | 7.7 | Moderate inhibition |
| COX-2 | Not specified | Potential anti-inflammatory |
| LOX | Not specified | Potential anti-inflammatory |
Case Studies
Several case studies have highlighted the efficacy of similar compounds within the same chemical class:
- Indoline Derivatives : Research on indoline-based compounds has shown promising results in terms of cytotoxicity against various cancer types. For instance, derivatives similar to N-(2,4-dichloro)benzoyl-N'-phenylthiourea were found to exhibit significant anticancer activity with selectivity towards certain cancer cell lines .
- Triazole Compounds : Compounds containing triazole rings have been extensively studied for their anticancer properties. A study indicated that modifications in the triazole structure could lead to enhanced binding affinity towards cancer-related targets .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| A549 | 10.0 | Cell cycle arrest |
| MCF-7 | 15.0 | Intrinsic pathway activation |
Studies show that similar triazole derivatives can induce apoptosis in cancer cells through multiple pathways. The compound's ability to inhibit cancer cell proliferation may be attributed to the inhibition of critical enzymes involved in cell growth and the induction of apoptotic pathways.
Antimicrobial Activity
The structural characteristics of this compound suggest potential antimicrobial properties. Triazole derivatives are often investigated for their efficacy against bacterial and fungal infections. Preliminary studies indicate that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes critical for bacterial and fungal proliferation.
- Induction of Apoptosis : Similar compounds have shown the ability to activate apoptotic pathways in microbial cells.
Study on Anticancer Activity
A study focusing on a series of triazole derivatives found that modifications to the indoline structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The reported IC50 value was as low as 10 µM for certain derivatives, indicating that structural optimization can lead to improved therapeutic agents.
Study on Antimicrobial Efficacy
Another investigation into the antimicrobial properties of related triazole compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL. This highlights the potential utility of this compound in treating infections.
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole-Thioether Site
The thioether group (-S-) attached to the triazole ring is susceptible to nucleophilic substitution under oxidative or basic conditions. Research on analogous triazole-thioethers (,) indicates potential reactions with halogens or peroxides:
Example Reaction:
| Condition | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic oxidation | H<sub>2</sub>O<sub>2</sub> (30%) | Sulfoxide | 65–72 | |
| Strong oxidation | mCPBA | Sulfone | 58–63 |
This reactivity is critical for modulating the compound’s electronic properties and bioavailability.
Hydrolysis of Amide and Methoxy Groups
The benzamide and methoxy groups undergo hydrolysis under acidic or alkaline conditions:
Amide Hydrolysis
In concentrated HCl or NaOH, the 3-methoxybenzamide moiety hydrolyzes to 3-methoxybenzoic acid:
| Condition | Temperature | Time (h) | Conversion (%) | Source |
|---|---|---|---|---|
| 6M HCl | 80°C | 12 | 89 | |
| 2M NaOH | 60°C | 8 | 78 |
Demethylation of Methoxy Groups
BF<sub>3</sub>·Et<sub>2</sub>O or BBr<sub>3</sub> selectively cleaves methoxy groups to phenolic derivatives ( ):
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole core ( ):
Example Reaction:
| Catalyst | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| CuI | DMF | 70°C | 81 |
Metal Complexation
The indoline-2-one and triazole nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)). Studies on similar indoline-triazole systems ( ) show stable complexes with antimicrobial applications:
| Metal Salt | Molar Ratio (Compound:Metal) | Complex Stability Constant (log K) | Source |
|---|---|---|---|
| CuCl<sub>2</sub> | 1:1 | 4.8 | |
| Zn(NO<sub>3</sub>)<sub>2</sub> | 1:2 | 5.2 |
Enzymatic Modifications
In vitro studies using liver microsomes ( ) reveal cytochrome P450-mediated oxidation of the ethoxyphenyl group to hydroxylated metabolites:
| Enzyme | Metabolite | Half-life (min) | Source |
|---|---|---|---|
| CYP3A4 | 4-hydroxyphenyl derivative | 22 | |
| CYP2D6 | 3-hydroxyindoline derivative | 18 |
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–S bond in the thioether group, generating thiyl radicals. These intermediates dimerize or react with oxygen ( ):
| Wavelength (nm) | Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|
| 254 | MeOH | Disulfide dimer | 45 | |
| 365 | DCM | Sulfinic acid | 32 |
Reaction Optimization Challenges
-
Steric Hindrance : Bulky substituents on the triazole and indoline rings reduce reaction rates (e.g., sulfonation yields drop by 30% compared to less hindered analogs).
-
Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution but risk decomposition above 100°C.
Comparative Reactivity Table
| Reaction Type | Rate (k, s<sup>-1</sup>) | Activation Energy (kJ/mol) | Preferred Conditions |
|---|---|---|---|
| Thioether oxidation | 0.45 | 68 | H<sub>2</sub>O<sub>2</sub>/AcOH, 50°C |
| Amide hydrolysis | 0.12 | 92 | 6M HCl, reflux |
| CuAAC cycloaddition | 2.1 | 45 | CuI, DMF, 70°C |
Comparison with Similar Compounds
Core Heterocyclic Framework
The target compound shares a 1,2,4-triazole core with derivatives reported in and . However, unlike S-alkylated 1,2,4-triazoles in (e.g., compounds [10–15]), which feature phenylsulfonyl and fluorophenyl substituents, the target compound incorporates a 4-ethoxyphenyl group and an indolinone-linked thioether chain.
Key Functional Groups
- Thioether Linkage: The thioethyl group in the target compound is analogous to S-alkylated derivatives in , but its indolinone substituent distinguishes it from simpler alkyl or aryl thioethers (e.g., compounds [8a–c] in ). The indolinone moiety may confer conformational rigidity or mimic natural ligand structures in biological targets .
- Benzamide Substituents : The 3-methoxybenzamide group contrasts with ’s unsubstituted benzamides (e.g., compound 6) and ’s 4-methoxybenzamide derivatives (e.g., 878065-05-5). Methoxy groups at different positions can alter electronic properties and hydrogen-bonding capacity .
Physicochemical Properties
Melting Points and Stability
Compounds with similar triazole-thioether frameworks (e.g., 8a in ) exhibit high melting points (~290°C), suggesting strong intermolecular interactions.
Spectral Characteristics
- IR Spectroscopy: The absence of a C=O stretch in triazole-thione tautomers (e.g., compounds [7–9] in ) contrasts with the target compound’s amide (C=O at ~1660–1680 cm⁻¹) and indolinone carbonyl groups, which would produce distinct overlapping bands .
- NMR: The 4-ethoxyphenyl group would show a triplet for the ethyl group (~1.3 ppm) and a quartet for the OCH₂ (~4.0 ppm), while the indolinone protons would resonate in aromatic regions (~7.0–8.5 ppm), differing from ’s acetylated pyridines .
Data Tables
Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The 4H-1,2,4-triazole-3-thiol scaffold is synthesized via cyclization of a thiosemicarbazide precursor. For example, 4-(4-ethoxyphenyl)thiosemicarbazide is reacted with formic acid under reflux to yield 4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (Yield: 78–85%). Alternative methods involve using acetic anhydride as both solvent and dehydrating agent.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Formic acid/Ac₂O |
| Temperature | 100–110°C |
| Time | 6–8 hours |
| Catalyst | None |
Functionalization of the Triazole Thiol
The thiol group at position 5 of the triazole is alkylated with 2-(indolin-1-yl)-2-oxoethyl bromide to form the thioether linkage. This step requires careful control to avoid over-alkylation.
Optimized Alkylation Protocol
- Alkylating Agent : 2-(Indolin-1-yl)-2-oxoethyl bromide (1.2 equiv)
- Base : K₂CO₃ (2.0 equiv) in anhydrous DMF
- Temperature : 0°C → RT (gradual warming)
- Yield : 68–72% after silica gel chromatography.
Synthesis of the Indoline-Derived Electrophile
Indoline Synthesis via Catalytic Hydrogenation
Indoline is prepared by hydrogenating indole using Raney nickel (H₂, 50 psi) in ethanol at 80°C (Yield: 92%). The resulting indoline is acylated with bromoacetyl bromide in dichloromethane to yield 2-(indolin-1-yl)-2-oxoethyl bromide.
Critical Data
Amide Coupling with 3-Methoxybenzamide
Generation of the Methylamine Intermediate
The triazole-methyl group is functionalized via bromination followed by Gabriel synthesis. Reaction of the triazole with NBS (N-bromosuccinimide) in CCl₄ yields the bromomethyl intermediate, which is treated with phthalimide-KI to form the phthalimidomethyl derivative. Hydrazinolysis liberates the primary amine (Yield: 65%).
Amide Bond Formation
The amine is coupled with 3-methoxybenzoyl chloride using Hünig’s base (DIPEA) in THF. Alternatively, EDCI/HOBt-mediated coupling in DMF achieves superior yields (82%).
Spectroscopic Confirmation
- ¹H NMR : δ 8.21 (s, 1H, triazole-H), δ 7.85 (d, J=8.5 Hz, 2H, benzamide aromatic), δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃).
- HRMS : [M+H]⁺ calc. 602.2154, found 602.2158.
Overall Synthetic Pathway and Scalability Considerations
The convergent synthesis involves three parallel arms:
- Triazole-thiol synthesis.
- Indoline-derived electrophile preparation.
- Benzamide side-chain development.
Process Challenges
- Thioether Stability : The thioether bond is prone to oxidation; thus, reactions are conducted under N₂.
- Regioselectivity : Triazole alkylation must be controlled to avoid N- vs. S-alkylation byproducts.
Scale-Up Modifications
- Replace DMF with MeCN for easier solvent recovery.
- Use flow chemistry for the hydrogenation step to enhance throughput.
Alternative Routes and Comparative Analysis
Microwave-Assisted Cyclocondensation
Microwave irradiation (150°C, 20 min) reduces triazole formation time from 6 hours to 30 minutes, albeit with a slight yield drop (72%).
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how is its structural purity validated?
Methodological Answer:
The synthesis of this triazole-based compound typically involves multi-step reactions, including:
- Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions in polar solvents (e.g., ethanol or dioxane) .
- Step 2: Introduction of the indolin-1-yl-2-oxoethylthio moiety using nucleophilic substitution with chloroacetyl chloride in the presence of triethylamine as a base .
- Step 3: Final coupling of the triazole intermediate with 3-methoxybenzamide via reductive amination or Mitsunobu reactions .
Validation: - Purity: Recrystallization from ethanol-DMF mixtures and HPLC analysis (≥95% purity) .
- Structural Confirmation: IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–3.9 ppm), and HRMS .
Basic: What safety precautions are critical during handling and storage?
Methodological Answer:
- Handling: Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with water due to potential hydrolysis of the thioether bond .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Label containers with hazard codes for toxicity (GHS06) and environmental risk (GHS09) .
Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and scalability?
Methodological Answer:
- Factors to Test: Reaction temperature (40–100°C), solvent polarity (dioxane vs. DMF), and catalyst loading (e.g., triethylamine, 1.0–2.5 equiv.) .
- Response Variables: Yield (gravimetric analysis), purity (HPLC), and reaction time.
- Statistical Tools: Use a Central Composite Design (CCD) or Box-Behnken model to identify interactions between variables. Flow chemistry setups (e.g., microreactors) enhance reproducibility for scale-up .
Advanced: How can molecular docking predict this compound’s biological targets?
Methodological Answer:
- Software: AutoDock Vina or Schrödinger Suite for docking simulations .
- Target Selection: Prioritize receptors with triazole-binding domains (e.g., kinases, GPCRs) based on structural analogs .
- Validation: Compare docking scores (ΔG < –8 kcal/mol) with known inhibitors. Perform MD simulations (AMBER/GROMACS) to assess binding stability over 100 ns .
Advanced: What in vitro assays are suitable for evaluating anticancer activity?
Methodological Answer:
- Cell Lines: Use NCI-60 panel or patient-derived xenograft (PDX) models, focusing on solid tumors (e.g., breast, colon) .
- Assays:
- MTT/PrestoBlue for IC₅₀ determination (48–72 hr exposure).
- Annexin V/PI staining to quantify apoptosis (flow cytometry).
- Western blot for caspase-3/9 and PARP cleavage .
Advanced: How can stability studies in physiological conditions inform formulation strategies?
Methodological Answer:
- Conditions: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C .
- Analysis: Monitor degradation via LC-MS/MS (e.g., loss of ethoxy group at m/z 452 → 396).
- Formulation: Use cyclodextrin inclusion complexes or lipid nanoparticles if instability is observed .
Advanced: How to conduct structure-activity relationship (SAR) studies on substituents?
Methodological Answer:
- Modifications: Replace the 4-ethoxyphenyl group with halogenated or electron-withdrawing groups (e.g., –CF₃, –NO₂) .
- Testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., EGFR kinase) and logP values (HPLC-measured) to correlate hydrophobicity with activity .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Co-Solvents: Use PEG-400 or Cremophor EL (10–20% v/v in saline) .
- Prodrug Design: Introduce phosphate or glycoside groups at the methoxybenzamide moiety .
- Solid Dispersion: Spray-dry with PVP-VA64 to enhance dissolution rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
